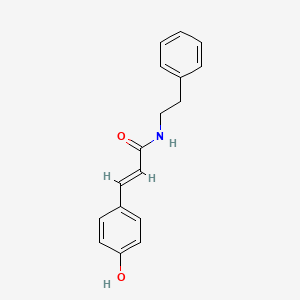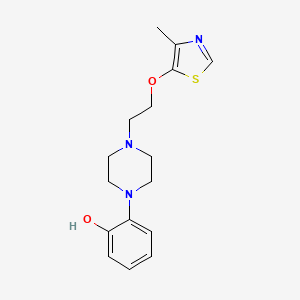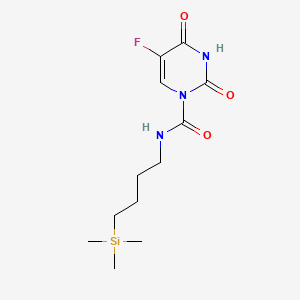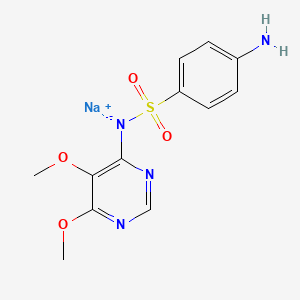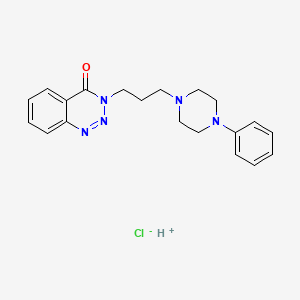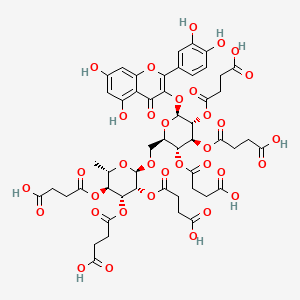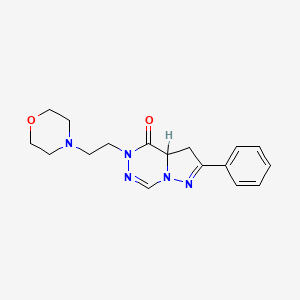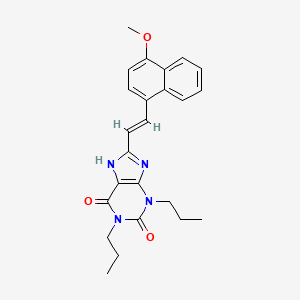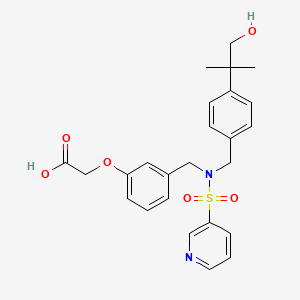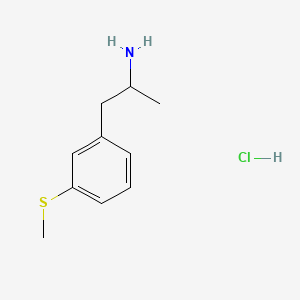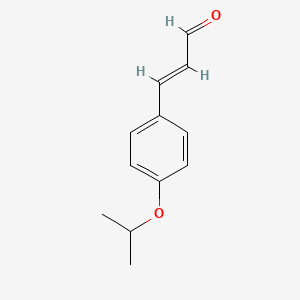
4-Isopropoxycinnamaldehyde
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Isopropoxycinnamaldehyde is an organic compound with the molecular formula C12H14O2. It is characterized by the presence of an isopropoxy group attached to the cinnamaldehyde backbone. This compound is known for its applications in various fields, including flavoring, fragrance, and scientific research .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 4-Isopropoxycinnamaldehyde typically involves the reaction of cinnamaldehyde with isopropyl alcohol in the presence of an acid catalyst. The reaction conditions often include refluxing the mixture to facilitate the formation of the desired product .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to ensure high yield and purity of the product .
Analyse Des Réactions Chimiques
Types of Reactions: 4-Isopropoxycinnamaldehyde undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the aldehyde group to an alcohol.
Substitution: The isopropoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Substitution reactions often require the presence of a strong base or acid catalyst.
Major Products:
Oxidation: Formation of 4-isopropoxybenzoic acid.
Reduction: Formation of 4-isopropoxycinnamyl alcohol.
Substitution: Formation of various substituted cinnamaldehyde derivatives.
Applications De Recherche Scientifique
4-Isopropoxycinnamaldehyde has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Explored for its potential therapeutic effects in various medical conditions.
Industry: Utilized in the production of fragrances, flavoring agents, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of 4-Isopropoxycinnamaldehyde involves its interaction with specific molecular targets and pathways. The compound is known to exert its effects through the modulation of enzyme activities and signaling pathways. For example, it may inhibit certain enzymes involved in oxidative stress, thereby exhibiting antioxidant properties .
Comparaison Avec Des Composés Similaires
Cinnamaldehyde: The parent compound with similar structural features but lacks the isopropoxy group.
4-Methoxycinnamaldehyde: Similar structure with a methoxy group instead of an isopropoxy group.
4-Hydroxycinnamaldehyde: Contains a hydroxyl group in place of the isopropoxy group.
Uniqueness: 4-Isopropoxycinnamaldehyde is unique due to the presence of the isopropoxy group, which imparts distinct chemical and physical properties. This structural modification can influence the compound’s reactivity, solubility, and biological activities, making it a valuable compound for various applications .
Propriétés
Numéro CAS |
159017-89-7 |
|---|---|
Formule moléculaire |
C12H14O2 |
Poids moléculaire |
190.24 g/mol |
Nom IUPAC |
(E)-3-(4-propan-2-yloxyphenyl)prop-2-enal |
InChI |
InChI=1S/C12H14O2/c1-10(2)14-12-7-5-11(6-8-12)4-3-9-13/h3-10H,1-2H3/b4-3+ |
Clé InChI |
ORJTYKKLVHYQSS-ONEGZZNKSA-N |
SMILES isomérique |
CC(C)OC1=CC=C(C=C1)/C=C/C=O |
SMILES canonique |
CC(C)OC1=CC=C(C=C1)C=CC=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



